molecular formula C20H25ClN2 B10887238 N-benzyl-1-[(4-chlorophenyl)methyl]-N-methylpiperidin-4-amine

N-benzyl-1-[(4-chlorophenyl)methyl]-N-methylpiperidin-4-amine

Cat. No.: B10887238
M. Wt: 328.9 g/mol
InChI Key: SOTCFRKCQDYKCC-UHFFFAOYSA-N
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Description

N-Benzyl-1-[(4-chlorophenyl)methyl]-N-methylpiperidin-4-amine is a chemical compound offered for research and development purposes. Piperidine-based amine derivatives are of significant interest in medicinal chemistry and pharmacological research due to their presence in various bioactive molecules . The structure of this particular compound, featuring both benzyl and 4-chlorobenzyl substituents on a piperidine ring, suggests potential for investigation as a building block or intermediate in the synthesis of more complex molecules . Researchers may explore its properties and applications in areas such as synthetic chemistry and early-stage drug discovery. This product is strictly for laboratory research use. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, referring to the safety data sheet for specific hazard and handling information.

Properties

Molecular Formula

C20H25ClN2

Molecular Weight

328.9 g/mol

IUPAC Name

N-benzyl-1-[(4-chlorophenyl)methyl]-N-methylpiperidin-4-amine

InChI

InChI=1S/C20H25ClN2/c1-22(15-17-5-3-2-4-6-17)20-11-13-23(14-12-20)16-18-7-9-19(21)10-8-18/h2-10,20H,11-16H2,1H3

InChI Key

SOTCFRKCQDYKCC-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C2CCN(CC2)CC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Core Piperidine Functionalization

The synthesis begins with 4-methylpyridine derivatives. 3-Amino-4-methylpyridine undergoes N-acylation using acetyl chloride or acetic anhydride to form N-acetyl-3-amino-4-methylpyridine (Fig. 1A). This step achieves 85–92% yield in toluene at 110°C for 6–8 hours.

Reaction Conditions:

StepReagentSolventTemperatureTimeYield
A1Acetyl chlorideToluene110°C8 h89%
A2Acetic anhydrideToluene110°C6 h92%

Benzylation and Quaternization

The N-acylated intermediate reacts with 4-chlorobenzyl chloride in tetrahydrofuran (THF) or acetonitrile. Water (1.0 mole equivalent) enhances conversion rates to >95% at 90°C. This forms a quaternary ammonium salt, critical for downstream reduction.

Key Data:

  • Without water : <10% conversion after 7 hours.

  • With water : 95% yield in 5 hours.

Partial Reduction and Hydrolysis

Sodium borohydride reduces the quaternized pyridine to a 1,2,5,6-tetrahydropyridine intermediate in methanol at 0–5°C. Subsequent hydrolysis with HCl/AcOH (1:1) at 80–85°C yields 1-benzyl-4-methylpiperidin-3-one .

Reductive Methylation

Titanium-Mediated Reductive Amination

The ketone intermediate undergoes reductive amination with methylamine using titanium(IV) tetraisopropoxide. Sodium borohydride in methanol at 0–5°C achieves 78–84% yield for N-methylated piperidine .

Optimization Study:

CatalystSolventTemperatureYield
Ti(OiPr)₄Methanol0–5°C84%
NaBH₃CNTHF25°C62%

Resolution of Enantiomers

Racemic 1-benzyl-4-methylpiperidin-3-yl-methylamine is resolved using dibenzoyl-L-tartaric acid in methanol/water (1:1). The (3R,4R)-enantiomer is isolated with >98% enantiomeric excess (ee).

Alternative Pathways

Direct Alkylation of Piperidine

A one-pot method reacts piperidin-4-amine with 4-chlorobenzyl bromide and benzyl chloride in the presence of K₂CO₃. DMF at 80°C for 12 hours yields 70–75% product.

Comparison of Alkylating Agents:

Benzylating AgentBaseSolventYield
4-Chlorobenzyl bromideK₂CO₃DMF75%
Benzyl chlorideNaOHEtOH68%

Catalytic Hydrogenation

Aryl nitro intermediates are reduced using H₂/Pd-C (10% w/w) in ethanol at 25°C. This method avoids harsh reducing agents but requires high-pressure equipment.

Industrial-Scale Production

Continuous Flow Reactors

Benzylation and methylation steps are performed in continuous flow systems, reducing reaction times by 40% and improving yields to 88–91%.

Scale-Up Parameters:

ParameterBatch ProcessContinuous Flow
Reaction Time8 h2.5 h
Yield82%90%
Purity95%99%

Purification Techniques

  • Recrystallization : Ethanol/water (3:1) achieves >99% purity.

  • Column Chromatography : Silica gel with hexane/ethyl acetate (4:1) removes byproducts.

Challenges and Solutions

Byproduct Formation

Issue : N,N-Dimethyl byproducts form during methylation.
Solution : Controlled stoichiometry (1:1.05 amine:methylating agent) and low temperatures (0–5°C) suppress side reactions.

Solvent Selection

Polar aprotic solvents (DMF, acetonitrile) improve reaction rates but complicate purification. Ethanol/water mixtures balance reactivity and ease of isolation.

Comparative Analysis of Methods

MethodStepsTotal YieldCostScalability
Reductive Amination568%HighModerate
Direct Alkylation375%LowHigh
Continuous Flow490%Very HighIndustrial

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-N-[1-(4-CHLOROBENZYL)-4-PIPERIDYL]-N-METHYLAMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl or chlorobenzyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides or chlorobenzyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of benzyl alcohols or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of new substituted piperidine derivatives.

Scientific Research Applications

Chemistry

  • Intermediate in Organic Synthesis : N-benzyl-1-[(4-chlorophenyl)methyl]-N-methylpiperidin-4-amine serves as an intermediate for synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions.

Biology

  • Biological Activity : Research indicates that this compound exhibits antibacterial properties against several bacterial strains. It has been evaluated for its ability to inhibit key enzymes like acetylcholinesterase and urease, suggesting potential therapeutic applications in treating diseases related to these enzymes .
  • Anticancer Potential : Preliminary studies have shown moderate cytotoxicity against various cancer cell lines, indicating that this compound may serve as a lead for developing new anticancer agents.

Medicine

  • Therapeutic Applications : Ongoing research is exploring its potential as a drug candidate due to its interactions with biological targets such as receptors and enzymes. Its pharmacological profile suggests possible applications in treating conditions like bacterial infections and cancer.

Industrial Applications

In the industrial sector, this compound is utilized in producing specialty chemicals. Its role as a building block for synthesizing other valuable compounds further emphasizes its importance in chemical manufacturing processes.

Comparative Analysis with Related Compounds

A comparative analysis of this compound with similar compounds highlights variations in structure that may influence their biological activity:

Compound NameStructural VariationUnique Features
1-benzyl-N-[(4-fluorophenyl)methyl]piperidin-4-amineFluorine instead of chlorinePotentially different biological activity due to fluorine's properties
1-benzyl-N-[(4-methylphenyl)methyl]piperidin-4-amineMethyl group instead of chlorineMay exhibit distinct reactivity patterns
1-benzyl-N-[(4-bromophenyl)methyl]piperidin-4-amineBromine instead of chlorineDifferent pharmacological profiles compared to chlorine-substituted variants

This table illustrates how variations in substituents can significantly alter the pharmacological profiles of these compounds.

Case Studies and Research Findings

Recent studies focusing on this compound have yielded promising results:

Antibacterial Screening

In vitro assays demonstrated varying degrees of activity against Salmonella typhi and Bacillus subtilis, indicating potential for development as antibacterial agents.

Enzyme Inhibition Studies

The compound showed promising results as an inhibitor of acetylcholinesterase (AChE) and urease, suggesting further exploration into its therapeutic applications.

Anticancer Evaluation

Moderate cytotoxicity was observed against various cancer cell lines, warranting further investigation into its mechanisms and efficacy.

Mechanism of Action

The mechanism of action of N-BENZYL-N-[1-(4-CHLOROBENZYL)-4-PIPERIDYL]-N-METHYLAMINE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural differences among analogs lie in substituent groups, which influence physicochemical properties and biological activity.

Compound Name Core Structure Substituents Molecular Formula (Calculated) Key Properties Reference
Target Compound Piperidin-4-amine N-Benzyl, N-Methyl, 1-(4-Chlorophenyl)methyl ~C20H23ClN2 High lipophilicity (Cl group), metabolic stability (N-methyl)
1-Benzyl-N-(4-chlorophenethyl)piperidin-4-amine (2i) Piperidin-4-amine N-Benzyl, 4-Chlorophenethyl C20H24ClN2 Phenethyl chain may increase steric hindrance; reduced rigidity vs. target
1-[Benzyl(4-chlorobenzyl)amino]-3-(4-chlorophenoxy)propan-2-ol (25) Propan-2-ol Benzyl, 4-Chlorobenzyl, 4-Chlorophenoxy C23H23Cl2NO2 Additional hydroxyl group enhances solubility; likely different target profile
N-[(4-Fluorophenyl)methyl]-1-methylpiperidin-4-amine Piperidin-4-amine N-(4-Fluorophenyl)methyl, N-Methyl C13H19FN2 Lower lipophilicity (F vs. Cl); potential for altered receptor binding
N-Benzyl-1-(4-chlorophenyl)methanamine Primary amine N-Benzyl, 4-Chlorophenylmethyl C14H14ClN Lacks piperidine rigidity; simpler structure with lower complexity

Physicochemical Properties

  • Lipophilicity : The target’s Cl substituent increases logP compared to the fluorine analog (Cl: ~2.8 vs. F: ~2.2) .
  • Solubility : Hydroxyl-containing analogs (e.g., compound 25) exhibit higher aqueous solubility, whereas the target compound’s rigidity may limit solubility .

Biological Activity

N-benzyl-1-[(4-chlorophenyl)methyl]-N-methylpiperidin-4-amine is a synthetic compound belonging to the class of piperidine derivatives. Its structure consists of a piperidine ring substituted with a benzyl group and a chlorophenyl group, which contributes to its unique biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H23ClN2
  • Molecular Weight : 320.85 g/mol
  • CAS Number : 416866-39-2

Synthesis

The synthesis typically involves the reaction of piperidine with benzyl chloride and 4-chlorobenzyl chloride under basic conditions (e.g., sodium hydroxide or potassium carbonate) in solvents like ethanol or acetonitrile, followed by purification techniques such as recrystallization or column chromatography.

This compound exhibits its biological activity primarily through its interaction with various biological targets, including receptors and enzymes. The compound is known to modulate the activity of neurotransmitter systems, particularly those involving dopamine and serotonin pathways, which are crucial in neurological functions and various psychiatric disorders .

Pharmacological Studies

Research indicates that this compound may possess significant pharmacological activities:

  • Antidepressant Effects : In animal models, compounds similar to this compound have shown potential antidepressant-like effects by enhancing serotonergic and dopaminergic neurotransmission.
  • Antinociceptive Activity : Studies suggest that this compound may exhibit pain-relieving properties, potentially through opioid receptor modulation .
  • Neuroprotective Effects : The compound has been evaluated for its neuroprotective potential in models of neurodegenerative diseases, indicating a capacity to reduce neuronal apoptosis and promote cell survival mechanisms .

Case Studies

Several studies have investigated the biological activity of this compound:

StudyFindings
Shaikh et al. (2020)Reported that related piperidine derivatives showed significant inhibition of acetylcholinesterase (AChE), suggesting potential in treating Alzheimer's disease .
Ghalib et al. (2012)Found that structural modifications in similar compounds influenced their AChE inhibitory activity, highlighting the importance of substitution patterns on biological efficacy .
Siddiqui et al. (2017)Demonstrated that certain analogs exhibited moderate to good anti-AChE activity, indicating the relevance of this compound class in neuropharmacology .

Comparative Analysis with Similar Compounds

To understand the unique biological profile of this compound, it is beneficial to compare it with other structurally related compounds:

Compound NameMolecular FormulaKey Features
1-benzyl-N-(4-fluorophenyl)methyl-piperidin-4-amineC19H23FN2Fluorine substitution may enhance receptor affinity compared to chlorine.
1-benzyl-N-(4-methylphenyl)methyl-piperidin-4-amineC20H25N2Methyl group could influence lipophilicity and bioavailability.
1-benzyl-N-(4-bromophenyl)methyl-piperidin-4-amineC20H25BrN2Bromine may alter reactivity and biological interactions compared to chlorine.

Q & A

Q. What are the recommended synthetic routes for N-benzyl-1-[(4-chlorophenyl)methyl]-N-methylpiperidin-4-amine, and how can purity be optimized?

The synthesis typically involves multi-step alkylation and amination reactions. A common approach is to:

  • React a piperidin-4-amine precursor with benzyl halides or acyl chlorides to introduce the N-benzyl and N-methyl groups .
  • Use (4-chlorophenyl)methyl halides for subsequent substitution at the piperidine ring's 1-position, as demonstrated in analogous syntheses of chlorophenyl-containing piperidines .
  • Purify intermediates via recrystallization or column chromatography, monitoring purity by HPLC (>98%) and confirming structures via 1H^1H/13C^{13}C NMR and high-resolution mass spectrometry .

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

  • Spectroscopy : 1H^1H NMR (to confirm substitution patterns at the piperidine nitrogen and aromatic protons), 13C^{13}C NMR (to verify quaternary carbons), and UV-Vis (for detecting conjugated systems, λmax ~255 nm in similar compounds) .
  • Crystallography : Single-crystal X-ray diffraction (SXRD) using SHELX programs (e.g., SHELXL for refinement) to resolve stereochemistry and hydrogen bonding. Note that disordered chlorophenyl groups may require TWINABS for data correction .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activities of structurally similar piperidine derivatives?

Discrepancies often arise from:

  • Substituent effects : The 4-chlorophenyl group’s electron-withdrawing nature may alter receptor binding compared to methoxy or methyl analogs. Compare IC50 values across derivatives to isolate substituent contributions .
  • Experimental variability : Standardize assays (e.g., cholinesterase inhibition protocols) and use positive controls (e.g., donepezil for acetylcholinesterase). Cross-validate results with molecular docking (e.g., AutoDock Vina) to correlate activity with binding poses .

Q. What computational strategies are effective for predicting the compound’s pharmacokinetic properties?

  • Lipophilicity : Calculate logP (e.g., using PubChem’s XLogP3) to assess membrane permeability. The benzyl and chlorophenyl groups increase logP, suggesting CNS penetration potential .
  • Metabolism : Use SwissADME to predict cytochrome P450 interactions. The N-methyl group may reduce first-pass metabolism compared to primary amines .

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry?

  • Twinning analysis : For crystals with pseudo-symmetry (common in chlorophenyl derivatives), use SHELXD to detect twinning and refine with HKLF5 format in SHELXL .
  • Hydrogen bonding : Map interactions between the piperidine NH and chlorophenyl Cl using OLEX2 visualization. Compare with analogs (e.g., 4-methoxyphenyl derivatives) to identify stabilizing motifs .

Q. What methodologies are recommended for assessing the compound’s stability under physiological conditions?

  • pH stability : Perform accelerated degradation studies in buffers (pH 1–10) at 37°C, monitoring decomposition via LC-MS. Piperidine derivatives are prone to oxidation at the amine group; consider adding antioxidants in formulations .
  • Light sensitivity : Conduct photostability tests (ICH Q1B guidelines) using UV-Vis spectroscopy to detect photodegradation products .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data for piperidine derivatives?

  • Experimental variables : Solubility in DMSO (common in assays) may differ from aqueous buffers due to hydrogen-bonding disruptions. Use shake-flask methods with PBS (pH 7.4) for biorelevant data .
  • Structural analogs : Compare with N-benzyl-4-methylpiperidin-4-amine (PubChem CID 18002100), which has lower aqueous solubility due to increased hydrophobicity .

Methodological Challenges

Q. What are the key challenges in scaling up synthesis for in vivo studies?

  • Purification bottlenecks : Replace column chromatography with continuous flow reactors for intermediates. Optimize recrystallization solvents (e.g., ethanol/water mixtures) to improve yield (>80%) .
  • Toxicity mitigation : Screen for genotoxicity (Ames test) early, as chlorophenyl groups may pose mutagenic risks .

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